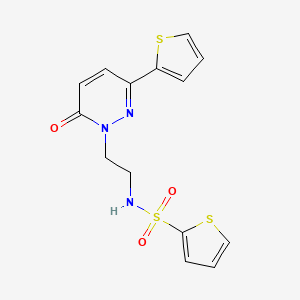

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Beschreibung

The compound N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide features a pyridazinone core substituted at the 3-position with a thiophen-2-yl group. A sulfonamide moiety (thiophene-2-sulfonamide) is connected via an ethyl linker to the pyridazinone nitrogen (position 1).

Eigenschaften

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S3/c18-13-6-5-11(12-3-1-9-21-12)16-17(13)8-7-15-23(19,20)14-4-2-10-22-14/h1-6,9-10,15H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGZZVVDHQNQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that belongs to the class of pyridazinone derivatives. These compounds have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition.

The compound features a complex structure that includes a pyridazinone core, a thiophene ring, and a sulfonamide group. This unique combination suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 305.4 g/mol |

| Molecular Formula | C15H19N3O2S |

| LogP | 2.2898 |

| Polar Surface Area | 54.15 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, thus inhibiting enzymes involved in various biochemical pathways. The sulfonamide group is known for its role in enzyme inhibition by competing with substrate binding sites.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to the pyridazinone scaffold. For instance, derivatives have shown significant growth inhibition in cancer cell lines while sparing non-tumorigenic cells. This selective toxicity suggests that this compound may possess similar properties.

Case Study:

In a study involving various pyridazinone derivatives, one compound exhibited IC50 values below 10 µM against several cancer cell lines, indicating potent cytotoxicity while demonstrating minimal effects on normal cells .

Enzyme Inhibition

The compound's sulfonamide functionality allows it to act as an inhibitor of key enzymes involved in metabolic pathways. For example, sulfonamides are known inhibitors of carbonic anhydrase and dihydropteroate synthase, which are critical in bacterial growth and metabolism.

Research Findings:

A comparative analysis revealed that related compounds demonstrated effective inhibition of enzymatic activity with IC50 values ranging from 5 to 15 µM, suggesting that this compound could exhibit similar inhibitory effects .

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Formation of Pyridazinone Core: Cyclization reactions using hydrazine derivatives and diketones.

- Introduction of Thiophene Ring: Cross-coupling reactions using thiophene boronic acids.

- Attachment of Sulfonamide Group: Reaction with sulfonyl chlorides under basic conditions.

Comparison with Similar Compounds

N-(2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide and N-(2-(6-oxo-3-(furan)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide are structurally similar but differ in their ring substituents. The thiophene ring may confer unique electronic properties leading to distinct biological activities compared to these analogs.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyridazinone Core

The pyridazinone ring is a critical scaffold for bioactivity. Key structural analogs differ in substituents at the 3-position:

- Thiophen-2-yl group (Target Compound): The thiophene substitution may enhance π-π stacking interactions in biological targets, as seen in antimicrobial thiophene-quinolones .

- Thiomorpholinyl group : N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide (CAS RN provided) introduces a sulfur-containing morpholine derivative, which could modulate solubility and hydrogen-bonding capacity .

- Pyrrole group: N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)thiophene-2-sulfonamide (CAS 1421515-85-6) replaces the thiophene with a pyrrole, altering electronic properties and binding affinity .

Table 1: Substituent Effects on Pyridazinone Derivatives

| Compound | 3-Position Substituent | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|---|

| Target Compound | Thiophen-2-yl | C₁₃H₁₃N₃O₃S₂ | 355.4 | Enhanced π-π interactions |

| 5-ethyl Analog (CAS 1021056-68-7) | Phenyl | C₁₉H₂₁N₃O₃S₂ | 403.5 | Increased hydrophobicity |

| Thiomorpholinyl Analog (CAS RN) | Thiomorpholin-4-yl | C₁₆H₁₇FN₄O₂S | 372.4 | Improved solubility |

| Pyrrole Analog (CAS 1421515-85-6) | 1H-Pyrrol-1-yl | C₁₄H₁₅N₅O₂S₂ | 349.4 | Altered electronic profile |

Linker Modifications

The ethyl linker between pyridazinone and sulfonamide is a common feature, but chain length and functional groups vary:

- Ethyl linker (Target Compound) : Balances flexibility and rigidity for optimal binding.

- Aminoethyl linker: N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)thiophene-2-sulfonamide introduces an amino group, enabling hydrogen bonding or salt bridge formation with biological targets .

Sulfonamide Moieties

The thiophene-2-sulfonamide group is conserved in the target compound and several analogs. However:

- Ethyl substitution : The 5-ethyl group in 5-ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide adds steric bulk, which may influence binding pocket accommodation .

- Simpler sulfonamides: N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide () lacks the pyridazinone core but demonstrates the synthetic feasibility of thiophene-sulfonamide derivatives, often used in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.